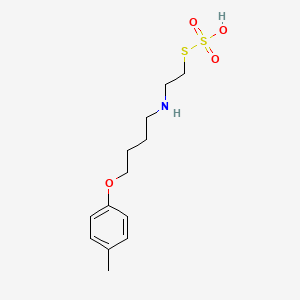
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C13H21NO4S2 and a molecular weight of 319.47 g/mol . This compound is known for its unique structure, which includes an ethanethiol group, a p-tolyloxy group, and a hydrogen sulfate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) typically involves the reaction of 2-(4-(p-tolyloxy)butyl)aminoethanethiol with sulfuric acid. The reaction conditions often include a controlled temperature environment and the use of a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful addition of sulfuric acid to the ethanethiol derivative under controlled conditions to produce the hydrogen sulfate ester.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydrogen sulfate ester group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethiol derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The hydrogen sulfate ester group can undergo hydrolysis, releasing ethanethiol, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(4-(m-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
Uniqueness
Ethanethiol, 2-(4-(p-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is unique due to its specific substitution pattern on the aromatic ring and the presence of the hydrogen sulfate ester group. This unique structure imparts distinct chemical properties and reactivity compared to its isomers .
Propriétés
Numéro CAS |
21224-81-7 |
|---|---|
Formule moléculaire |
C13H21NO4S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-methyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-12-4-6-13(7-5-12)18-10-3-2-8-14-9-11-19-20(15,16)17/h4-7,14H,2-3,8-11H2,1H3,(H,15,16,17) |
Clé InChI |
ZLMDYHRLVXTSIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



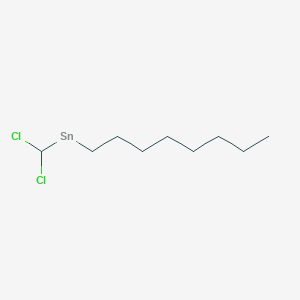
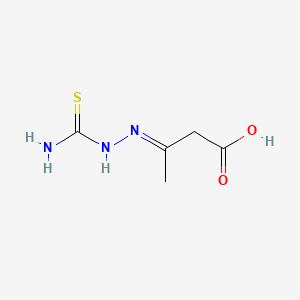
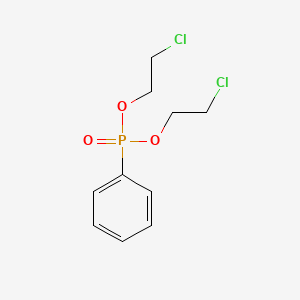
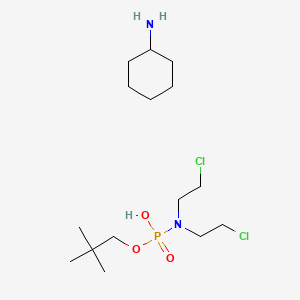
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)




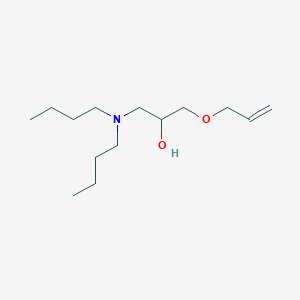
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)

![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
